![molecular formula C20H23NO5S B15096275 8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline
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Overview
Description
8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline is a complex organic compound with a unique structure that includes a dioxepine ring fused to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the dioxepine ring and the sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: This compound shares a similar isoquinoline core but lacks the dioxepine ring and sulfonyl group.
Dextromethorphan Impurity 12: Another related compound with a similar core structure but different functional groups.
Uniqueness
8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline is unique due to its combination of a dioxepine ring and a sulfonyl group attached to an isoquinoline core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Use transition-metal catalysts (e.g., Pd/C) for sulfonyl group coupling, optimizing temperature (80–120°C) and reaction time (12–24 hrs) .
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization (methanol/water) to isolate high-purity crystals .
- Data Table :
Condition | Yield (%) | Purity (%) |
---|---|---|
DMF, Pd/C, 100°C | 68 | 98 |
THF, no catalyst | 32 | 85 |
Q. What analytical techniques validate the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm), sulfonyl (δ 2.9–3.1 ppm), and dioxepino ring protons (δ 1.2–2.5 ppm) .
- X-ray Crystallography : Resolve the stereochemistry of the hexahydroisoquinoline core and confirm sulfonyl group orientation .
- HPLC-MS : Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What initial biological screening assays are appropriate for this compound?
- Methodology :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodology :
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, cell passage number) .
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference .
- Structural Analog Comparison : Synthesize derivatives lacking the sulfonyl group to isolate its contribution to activity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) with scoring functions (ΔG < -8 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR Modeling : Derive Hammett constants for substituent effects on bioactivity .
Q. How to design experiments elucidating the sulfonyl group’s role in reactivity?
- Methodology :
- Isotopic Labeling : Synthesize a ³⁵S-labeled analog to track sulfonyl group transfer in metabolic studies .
- Competitive Inhibition : Compare activity with non-sulfonylated analogs in enzyme assays .
- pH-Dependent Kinetics : Measure reaction rates under varying pH to identify protonation states critical for reactivity .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Methodology :
- Prodrug Design : Introduce phosphate esters at the methoxy group for hydrolytic activation .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
- Co-solvent Systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes .
Q. Data Contradiction and Theoretical Frameworks
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .
- Theoretical Alignment : Link results to the "lock-and-key" model for target engagement vs. off-target effects .
- Data Table :
Model | In Vitro IC₅₀ (µM) | In Vivo ED₅₀ (mg/kg) |
---|---|---|
Tumor Xenograft | 0.45 | 25 |
Zebrafish | 1.2 | N/A |
Q. What statistical approaches validate structure-activity relationship (SAR) hypotheses?
- Methodology :
Properties
Molecular Formula |
C20H23NO5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinoline |
InChI |
InChI=1S/C20H23NO5S/c1-14-18-13-20-19(25-10-3-11-26-20)12-15(18)8-9-21(14)27(22,23)17-6-4-16(24-2)5-7-17/h4-7,12-14H,3,8-11H2,1-2H3 |
InChI Key |
VFPANYBNGKSIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC3=C(C=C2CCN1S(=O)(=O)C4=CC=C(C=C4)OC)OCCCO3 |
Origin of Product |
United States |
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